molecular formula C24H37N3O4 B3974309 1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate

1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate

Cat. No. B3974309
M. Wt: 431.6 g/mol
InChI Key: ZOEXSLUXTKTOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The presence of a 3-methylcyclohexyl group could potentially influence the compound’s three-dimensional structure and its interactions with biological targets .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide . The 3-methylcyclohexyl group could potentially be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a phenyl ring, and a 3-methylcyclohexyl group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “this compound” could potentially undergo a variety of chemical reactions. The piperazine ring, for example, might undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the specific arrangement of atoms within the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. These might include wearing protective clothing and eye protection, and ensuring good ventilation .

properties

IUPAC Name

1-[1-(3-methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3.C2H2O4/c1-19-6-5-9-22(18-19)23-12-10-21(11-13-23)25-16-14-24(15-17-25)20-7-3-2-4-8-20;3-1(4)2(5)6/h2-4,7-8,19,21-22H,5-6,9-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEXSLUXTKTOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate
Reactant of Route 2
Reactant of Route 2
1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate
Reactant of Route 3
Reactant of Route 3
1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate
Reactant of Route 4
1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.